Cas no 6948-04-5 (2-phenylbutan-2-amine)

2-Phenylbutan-2-amine is a chiral secondary amine featuring a phenyl substituent at the α-position relative to the amine group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to pharmacologically active amines, which may serve as intermediates in the development of central nervous system (CNS) agents. Its asymmetric carbon center allows for potential enantioselective applications, making it valuable in stereochemical studies. The phenyl group enhances lipophilicity, influencing solubility and binding properties. Handling requires standard amine precautions, including protection from moisture and air to maintain stability. Further research is needed to explore its full synthetic and biological potential.
2-phenylbutan-2-amine structure
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
CAS No:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28

2-phenylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
    • EINECS 244-805-7
    • NSC-55893
    • DTXSID60944794
    • 2-phenyl-2-butylamine
    • Z449373366
    • NS00050578
    • (1-Methyl-1-phenylpropyl)amine
    • AKOS004119629
    • NSC55893
    • Benzenemethanamine, alpha-ethyl-alpha-methyl-
    • (+/-)-2-Amino-2-phenylbutane
    • NS-01141
    • 6948-04-5
    • MFCD00267777
    • 2-phenylbutan-2-amine
    • (+/-)-alpha-Ethyl-alpha-methylbenzylamine
    • (+/-)-1-Methyl-1-phenylpropylamine
    • Benzylamine, alpha-ethyl-alpha-methyl-
    • SNS22EB6X3
    • XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SCHEMBL155932
    • (1)-1-Methyl-3-phenylpropylamine
    • EN300-72324
    • alpha-Ethyl-alpha-methylbenzenemethanamine
    • AKOS022476877
    • 832-449-0
    • MDL: MFCD00267777
    • Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
    • InChI Key: XTTQGFJZEYVZAP-UHFFFAOYSA-N
    • SMILES: NC(C)(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 149.12000
  • Monoisotopic Mass: 149.120449483Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.97080

2-phenylbutan-2-amine Security Information

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Additional information on 2-phenylbutan-2-amine

Introduction to 2-phenylbutan-2-amine (CAS No. 6948-04-5) and Its Emerging Applications in Chemical Biology

2-phenylbutan-2-amine, identified by the chemical abstracts service number CAS No. 6948-04-5, is a significant organic compound that has garnered attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, featuring a phenyl group attached to a secondary amine-substituted butane backbone, exhibits a range of biochemical activities that make it a valuable scaffold for drug discovery and material science applications. The molecular structure of 2-phenylbutan-2-amine (C10H15N) consists of a benzene ring linked to a butyl chain with an amine substituent at the second carbon position. This configuration imparts both lipophilicity and basicity, enabling interactions with various biological targets.

The pharmacological relevance of 2-phenylbutan-2-amine has been explored in several recent studies, particularly in the context of central nervous system (CNS) modulation. Research indicates that derivatives of this compound may influence neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety. The presence of the phenyl group enhances binding affinity to certain receptors, while the secondary amine allows for further functionalization, enabling the design of more selective ligands.

In recent years, synthetic chemists have developed novel methodologies to modify the structure of 2-phenylbutan-2-amine, leading to a library of analogs with enhanced bioactivity. For instance, studies have demonstrated that N-substituted derivatives exhibit improved solubility and metabolic stability, which are critical factors for drug efficacy. These modifications have opened new avenues for exploring its therapeutic potential in preclinical models.

The chemical biology applications of 2-phenylbutan-2-amine extend beyond pharmacology. Its ability to interact with metal ions has been investigated in catalysis and material science. Specifically, the compound’s secondary amine functionality can coordinate with transition metals, facilitating its use as a ligand in homogeneous catalytic systems. This property is particularly useful in asymmetric synthesis, where chiral auxiliaries derived from 2-phenylbutan-2-amine have been employed to enhance enantioselectivity.

Recent advancements in computational chemistry have further highlighted the versatility of 2-phenylbutan-2-amine as a building block. Molecular modeling studies suggest that its rigid phenyl ring can stabilize protein-ligand interactions, making it an attractive component for designing peptidomimetics. These peptidomimetics are being explored as inhibitors for protein-protein interactions (PPIs), which are implicated in various diseases, including cancer and inflammatory disorders.

The synthetic accessibility of CAS No 6948-04-5 has also contributed to its widespread use in research. Multi-step synthetic routes have been optimized to produce high-purity batches of this compound, ensuring reproducibility in experimental settings. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient functionalization at both the phenyl ring and the butane chain, allowing researchers to tailor its properties for specific applications.

In conclusion, 2-phenylbutan-2-amine represents a versatile and promising compound with diverse applications in chemical biology and drug discovery. Its unique structural features enable interactions with biological targets and metal ions, making it valuable for therapeutic development and catalytic processes. As research continues to uncover new derivatives and synthetic strategies, the potential uses of this compound are expected to expand further, solidifying its role as a cornerstone in modern chemical biology.

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